molecular formula C22H23NO5 B14991458 N-[2-(3,4-dimethoxyphenyl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14991458
M. Wt: 381.4 g/mol
InChI Key: XWAGBYQTXAOYOH-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with a molecular formula of C23H23NO5. This compound is characterized by its chromene core structure, which is substituted with various functional groups, including dimethoxyphenyl and carboxamide groups. The presence of these groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the dimethoxyphenyl and carboxamide groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors, which allow for precise control of reaction conditions and efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may produce compounds with reduced functional groups.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential effects on various biological systems. It may be used as a probe to investigate cellular processes and pathways.

    Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. Researchers are exploring its use in the development of new drugs for various diseases.

    Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: This compound shares a similar structure but lacks the chromene core, resulting in different chemical and biological properties.

    3,4-Dimethoxyphenethylamine: Another related compound, which has a simpler structure and different functional groups.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its chromene core structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific characteristics can be leveraged for desired outcomes.

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C22H23NO5/c1-13-9-14(2)21-16(10-13)17(24)12-20(28-21)22(25)23-8-7-15-5-6-18(26-3)19(11-15)27-4/h5-6,9-12H,7-8H2,1-4H3,(H,23,25)

InChI Key

XWAGBYQTXAOYOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NCCC3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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